5-bromo-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide 5-bromo-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1182804-63-2
VCID: VC11931342
InChI: InChI=1S/C13H11BrClNO3S/c1-19-12-7-2-9(14)8-13(12)20(17,18)16-11-5-3-10(15)4-6-11/h2-8,16H,1H3
SMILES: COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)Cl
Molecular Formula: C13H11BrClNO3S
Molecular Weight: 376.65 g/mol

5-bromo-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide

CAS No.: 1182804-63-2

Cat. No.: VC11931342

Molecular Formula: C13H11BrClNO3S

Molecular Weight: 376.65 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide - 1182804-63-2

Specification

CAS No. 1182804-63-2
Molecular Formula C13H11BrClNO3S
Molecular Weight 376.65 g/mol
IUPAC Name 5-bromo-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide
Standard InChI InChI=1S/C13H11BrClNO3S/c1-19-12-7-2-9(14)8-13(12)20(17,18)16-11-5-3-10(15)4-6-11/h2-8,16H,1H3
Standard InChI Key LAXVDNUGSJENOY-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)Cl
Canonical SMILES COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)Cl

Introduction

Structural and Chemical Properties

5-Bromo-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide (CAS No. 1182804-63-2) is a halogenated sulfonamide characterized by a benzene ring substituted with bromine, methoxy, and sulfonamide groups. The molecular formula is C₁₃H₁₁BrClNO₃S, with a molecular weight of 376.65 g/mol.

Molecular Architecture

The compound’s structure comprises:

  • A benzene ring with a sulfonamide group (-SO₂NH-) at position 1.

  • A bromine atom at position 5.

  • A methoxy group (-OCH₃) at position 2.

  • A 4-chlorophenyl group attached to the sulfonamide nitrogen.

This arrangement confers unique electronic and steric properties, influencing reactivity and intermolecular interactions.

Table 1: Key Chemical Properties

PropertyValue/Descriptor
CAS Number1182804-63-2
Molecular FormulaC₁₃H₁₁BrClNO₃S
Molecular Weight376.65 g/mol
IUPAC Name5-Bromo-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide
Halogen SubstituentsBromine (Br), Chlorine (Cl)
Functional GroupsSulfonamide, Methoxy, Aryl

Synthesis and Manufacturing

The synthesis of sulfonamide derivatives typically involves multi-step reactions, including halogenation, sulfonation, and methoxylation .

Proposed Synthesis Pathway

  • Bromination: Introduction of bromine to a benzene ring precursor.

  • Sulfonation: Reaction with chlorosulfonic acid to install the sulfonyl chloride group.

  • Amination: Coupling with 4-chloroaniline to form the sulfonamide bond.

  • Methoxylation: O-Methylation using methyl iodide or dimethyl sulfate .

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield*
BrominationBr₂, FeBr₃ (Catalyst), 40–60°C~75%
SulfonationClSO₃H, 0–5°C, Dichloromethane~60%
Amination4-Chloroaniline, Pyridine, RT~50%
MethoxylationCH₃I, K₂CO₃, DMF, 80°C~70%

*Yields estimated from analogous sulfonamide syntheses .

Physicochemical Characteristics

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the sulfonamide group.

  • Stability: Stable under ambient conditions but may degrade under strong acidic/basic environments or UV exposure .

Spectroscopic Data

  • IR Spectroscopy: Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) .

  • ¹H NMR: Signals for methoxy (~δ 3.8 ppm), aromatic protons (~δ 7.0–7.8 ppm), and NH (~δ 6.5 ppm) .

Activity TypeMechanism/TargetPotential Efficacy*
AntimicrobialDHPS inhibitionModerate
AnticancerCA-IX/Ribonucleotide reductaseHigh
AntioxidantRadical scavengingModerate–High

*Based on structural analogs .

Research Gaps and Future Directions

  • In vitro Screening: Prioritize cytotoxicity assays against cancer cell lines (e.g., MCF-7, A549).

  • Structural Optimization: Modify the chlorophenyl group to enhance solubility or target affinity.

  • Pharmacokinetic Studies: Assess oral bioavailability and metabolic stability.

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